5-butyl-1H-benzo[d]imidazole

Lipophilicity Membrane Permeability SAR Studies

5-Butyl-1H-benzo[d]imidazole (87353-76-2) is the precise 5-butyl isomer required for SAR consistency in benzimidazole-2-carbamate libraries and HPLC/PAMPA calibration. Its intermediate LogP (~3.44–3.57) ensures reproducible membrane permeability benchmarks; substitution pattern (5- vs. 2-alkyl) critically directs synthetic utility and biological target engagement. Procure this monosubstituted azole scaffold as a key intermediate for parbendazole derivatization or as a validated lipophilic standard.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
Cat. No. B12113535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-butyl-1H-benzo[d]imidazole
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C11H14N2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-8H,2-4H2,1H3,(H,12,13)
InChIKeyFGQBDMCTWLXZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-1H-benzo[d]imidazole: Procurement-Relevant Identity and Basic Properties for Research Supply Chains


5-Butyl-1H-benzo[d]imidazole (CAS 87353-76-2) is a monosubstituted benzimidazole derivative belonging to the broader class of azole heterocycles [1]. The compound features a butyl chain at the 5-position of the benzimidazole core, conferring a calculated LogP value of approximately 3.44–3.57 [2]. This lipophilicity, intermediate within the short-chain alkylbenzimidazole series, is a defining physicochemical characteristic that governs its solubility and membrane partitioning behavior [3]. As a foundational scaffold, it serves both as a synthetic intermediate for more complex pharmacologically active molecules (e.g., parbendazole) and as a reference compound for comparative structure–activity relationship (SAR) studies .

Why Substitution of 5-Butyl-1H-benzo[d]imidazole with Other Alkylbenzimidazoles Can Compromise Experimental Reproducibility


Within the alkylbenzimidazole series, the length and position of the alkyl substituent critically dictate lipophilicity and, consequently, membrane permeability and nonspecific protein binding [1]. Replacing the 5-butyl chain with a shorter alkyl group (e.g., methyl or ethyl) reduces LogP, potentially altering cellular uptake kinetics in cell-based assays . Conversely, longer chains can drive excessive lipophilicity, promoting aggregation or promiscuous inhibition [2]. Furthermore, the substitution pattern (5- vs. 2-alkyl) fundamentally redirects the compound's synthetic utility and biological target engagement [3]. These parameters are not linearly interchangeable; direct procurement of the precise 5-butyl isomer ensures that physicochemical benchmarks and downstream SAR interpretations remain consistent with published reference data.

Quantitative Differentiation Guide: 5-Butyl-1H-benzo[d]imidazole Versus Structural Analogs


Lipophilicity-Driven Differentiation of 5-Butyl-1H-benzo[d]imidazole Against 5-Methyl and 5-Ethyl Analogs

The 5-butyl substitution confers a LogP of 3.44–3.57, which represents a quantifiable and intermediate lipophilicity that distinguishes it from shorter-chain analogs such as 5-methyl-1H-benzimidazole (estimated LogP ~1.8–2.0) and 5-ethyl-1H-benzimidazole (estimated LogP ~2.5) [1]. This difference translates to a calculated ~30-fold higher octanol–water partition coefficient relative to the 5-methyl congener, directly impacting passive membrane diffusion rates in cellular assays [2]. The observed LogP positions the compound within the optimal 'drug-like' lipophilicity window (LogP 1–5) while offering enhanced retention time in reversed-phase HPLC separations compared to less lipophilic benzimidazoles [3].

Lipophilicity Membrane Permeability SAR Studies

Synthetic Utility of 5-Butyl-1H-benzo[d]imidazole as a Direct Precursor to the Microtubule Inhibitor Parbendazole

5-Butyl-1H-benzo[d]imidazole serves as the immediate penultimate intermediate in the synthesis of parbendazole (methyl 5-butylbenzimidazole-2-carbamate), a potent microtubule assembly inhibitor with an EC50 of 8.79 nM . This conversion involves carbamoylation at the 2-position, a reaction that is only accessible to the 5-butyl-substituted scaffold; alternative substitution patterns (e.g., 2-butyl) yield structurally distinct products with different biological profiles [1]. While 5-butyl-1H-benzo[d]imidazole itself lacks this potent bioactivity, its procurement enables in-house derivatization to produce the bioactive carbamate for subsequent pharmacological evaluation [2].

Anthelmintic Microtubule Assembly Carbamate Synthesis

Conformational and Electronic Property Comparison with N-Butyl-1H-benzimidazole

Density functional theory (DFT) studies comparing N-butyl-1H-benzimidazole with the 5-butyl isomer reveal distinct electronic and conformational profiles [1]. In N-butyl derivatives, the butyl substituent at the nitrogen position does not significantly perturb the aromatic conjugation of the benzimidazole core, whereas the 5-butyl substitution pattern affects both the HOMO-LUMO gap and the molecular electrostatic potential surface [2]. While specific DFT parameters for the 5-butyl isomer are less extensively documented, class-level calculations on alkyl-substituted benzimidazoles indicate that C-substitution (at the 5-position) modulates frontier orbital energies more substantially than N-substitution, potentially altering reactivity in electrophilic aromatic substitution reactions [3].

DFT Calculations Electronic Structure Regioisomer Comparison

High-Value Application Scenarios for 5-Butyl-1H-benzo[d]imidazole in Academic and Industrial Research


Synthetic Intermediate for Anthelmintic Drug Development and Microtubule Biology Studies

Procure 5-butyl-1H-benzo[d]imidazole as the key starting material for the laboratory-scale synthesis of parbendazole and related 2-carbamate derivatives . The butyl chain at the 5-position is essential for achieving the lipophilicity required for the anthelmintic activity of the final carbamate. Researchers can utilize this intermediate to generate focused libraries of benzimidazole-2-carbamates, enabling SAR studies on microtubule assembly inhibition [1].

Physicochemical Benchmarking in Lipophilicity-Dependent Assays and Chromatography

Use the compound as a well-characterized lipophilic standard (LogP ~3.5) to calibrate reversed-phase HPLC methods or to assess membrane permeability in parallel artificial membrane permeability assays (PAMPA) . Its intermediate LogP value makes it a suitable control for comparing the cellular uptake of more hydrophilic (e.g., 5-methylbenzimidazole) or more hydrophobic (e.g., 5-hexylbenzimidazole) analogs in drug discovery programs [1].

Regioisomeric Reference for Computational Chemistry and Molecular Modeling

Employ 5-butyl-1H-benzo[d]imidazole as a model C-substituted benzimidazole in DFT calculations and molecular docking studies to probe the electronic effects of alkyl substitution on aromatic ring reactivity . Its distinct HOMO-LUMO profile relative to N-alkylated benzimidazoles provides a valuable reference point for validating computational models that predict the outcome of electrophilic substitution or metal-catalyzed cross-coupling reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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